

Application of Mass Spectrometry in Mpro Inhibitor Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Mass spectrometry (MS) has emerged as a powerful and versatile tool in the study of Mpro and its inhibitors. This document provides an overview of key MS-based applications, including detailed protocols and data presentation, to aid researchers in leveraging these techniques for Mpro inhibitor discovery and characterization. The methodologies covered include native mass spectrometry for screening and interaction characterization, hydrogen-deuterium exchange mass spectrometry (HDX-MS) for conformational analysis, and the cellular thermal shift assay (CETSA) coupled with MS for target engagement studies in a cellular context.

Native Mass Spectrometry for Screening and Characterization of Mpro Inhibitors

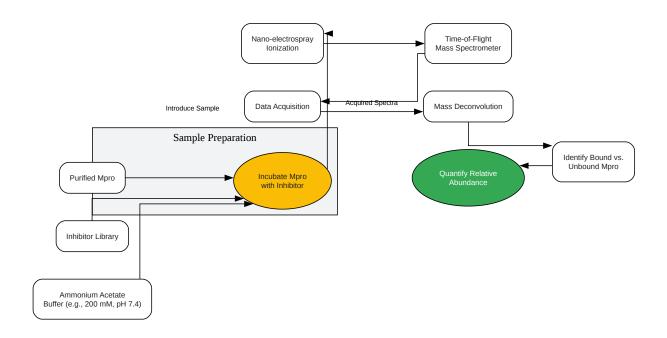
Native mass spectrometry allows for the study of proteins and their complexes in their nearnative state, preserving non-covalent interactions. This technique is particularly useful for screening compound libraries for binding to Mpro and for characterizing the stoichiometry and dissociation constants of Mpro-inhibitor complexes.



Application Note

Native MS can be employed to directly observe the binding of small molecule inhibitors to the Mpro dimer.[1] By measuring the relative intensities of the free and inhibitor-bound Mpro signals, one can rapidly screen for binding activity. Furthermore, by titrating the Mpro concentration, the dissociation constant (Kd) of the Mpro monomer-dimer equilibrium can be determined, which is crucial as dimerization is essential for its enzymatic activity.[2][3] Studies have used native MS to determine the dissociation constant of the SARS-CoV-2 Mpro dimer to be approximately $0.14 \pm 0.03~\mu\text{M}$.[2][4][5] The technique can also elucidate the binding of peptide inhibitors and even observe the formation of acyl-enzyme intermediates during substrate processing.[2][6]

Experimental Workflow: Native MS Screening





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Caption: Workflow for Native MS-based Mpro Inhibitor Screening.

Protocol: Native MS Analysis of Mpro-Inhibitor Binding

- Protein Preparation:
 - \circ Prepare a stock solution of purified SARS-CoV-2 Mpro at a concentration of 10-20 μ M in a suitable buffer for native MS, such as 200 mM ammonium acetate, pH 7.4.[2]
 - To study the monomer-dimer equilibrium, prepare a series of Mpro dilutions ranging from
 0.3 μM to 10 μΜ.[2][3]
- Inhibitor Preparation:
 - Dissolve inhibitor compounds in a compatible solvent (e.g., DMSO) to create highconcentration stock solutions (e.g., 10 mM).
 - Prepare working solutions of the inhibitors by diluting the stock in the native MS buffer.
- Binding Assay:
 - For screening, mix a fixed concentration of Mpro (e.g., 5 μM) with a molar excess of the inhibitor (e.g., 50 μM).[2]
 - Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
- Mass Spectrometry Analysis:
 - Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
 - Load 1-2 μL of the sample into a pulled borosilicate capillary emitter.
 - Apply a gentle source condition to preserve non-covalent interactions (e.g., low capillary voltage, minimal cone voltage, and source temperature).



- Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected charge states of the Mpro monomer and dimer, both unbound and bound to the inhibitor.
- Data Analysis:
 - Process the raw spectra to obtain a deconvoluted mass spectrum.
 - Identify the mass peaks corresponding to the Mpro monomer, dimer, and inhibitor-bound species. A mass shift will indicate inhibitor binding.
 - For quantitative analysis, calculate the relative abundance of the bound and unbound forms of Mpro.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

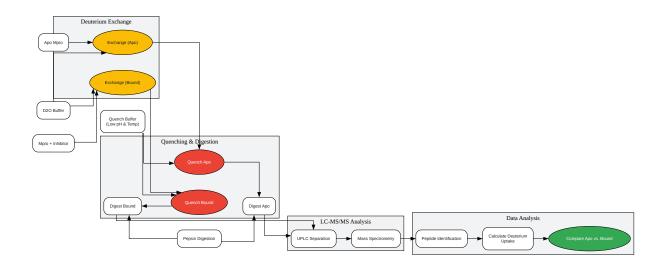
HDX-MS is a powerful technique to probe the conformational dynamics of proteins in solution. It measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent. Changes in these exchange rates upon inhibitor binding can reveal alterations in protein conformation and identify binding sites.

Application Note

HDX-MS can be used to map the binding site of an inhibitor on Mpro and to understand allosteric effects.[7] Upon inhibitor binding to the active site, a reduction in deuterium uptake is expected in the peptides corresponding to the binding pocket. This provides valuable information for structure-activity relationship (SAR) studies and for understanding the mechanism of inhibition. For example, HDX-MS has been used to study the binding of the FDA-approved drug nirmatrelvir (a component of Paxlovid) to Mpro.[7] Furthermore, this technique can be applied to study the interaction of Mpro with its natural polyprotein substrates, providing insights into the cleavage mechanism.[7]

Experimental Workflow: HDX-MS Analysis





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Caption: Workflow for HDX-MS analysis of Mpro-inhibitor interaction.



Protocol: HDX-MS of Mpro

• Sample Preparation:

Prepare solutions of Mpro (e.g., 5 μM) and Mpro in complex with the inhibitor (e.g., 5 μM Mpro, 50 μM inhibitor) in a standard aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

Deuterium Labeling:

- Initiate the exchange reaction by diluting the protein samples (apo and inhibitor-bound) into a D₂O-based buffer (e.g., 20 mM HEPES, 150 mM NaCl, pD 7.5) at a ratio of 1:9 (protein:D₂O buffer).
- Incubate the reactions at a controlled temperature (e.g., 25°C) for various time points (e.g., 10s, 1min, 10min, 1h, 4h).

• Quenching and Digestion:

- At each time point, quench the exchange reaction by adding an equal volume of a prechilled quench buffer (e.g., 0.5 M glycine, pH 2.5) to lower the pH and temperature, thereby minimizing back-exchange.
- Immediately inject the quenched sample into an online digestion system containing an immobilized pepsin column at a low temperature (e.g., 4°C).

LC-MS/MS Analysis:

- The resulting peptides are trapped and desalted on a C18 trap column.
- Separate the peptides using a C18 analytical column with a suitable gradient of acetonitrile in 0.1% formic acid.
- Analyze the eluting peptides using a high-resolution mass spectrometer in MS¹ mode to measure the mass of the deuterated peptides. A separate MS/MS run on a non-deuterated sample is performed for peptide identification.

Data Analysis:



- Use specialized software to identify the peptides and calculate the centroid mass for each peptide at each time point.
- Determine the level of deuterium uptake for each peptide by comparing the mass of the deuterated peptide to its non-deuterated counterpart.
- Compare the deuterium uptake plots for the apo and inhibitor-bound Mpro to identify regions with altered solvent accessibility.

Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Readout

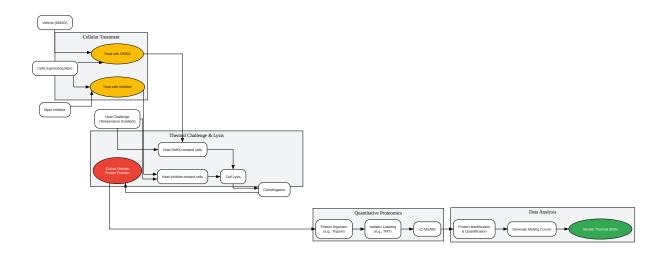
CETSA is a powerful method for assessing target engagement of a drug in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When combined with quantitative proteomics, CETSA-MS (also known as Thermal Proteome Profiling) can provide a proteome-wide view of drug-target and off-target interactions in intact cells or tissue samples.[11][12]

Application Note

CETSA-MS is an invaluable tool for validating that a potential Mpro inhibitor engages with its target in a physiologically relevant setting. By treating cells expressing Mpro with an inhibitor and then subjecting them to a heat challenge, the stabilization of Mpro can be quantified by mass spectrometry. This approach helps to bridge the gap between in vitro biochemical assays and in vivo efficacy. It can also be used to identify potential off-target effects of the inhibitor by observing the thermal stabilization of other cellular proteins.

Experimental Workflow: CETSA-MS





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Caption: Workflow for CETSA combined with mass spectrometry (CETSA-MS).



Protocol: CETSA-MS for Mpro Target Engagement

- · Cell Culture and Treatment:
 - Culture cells that endogenously or exogenously express SARS-CoV-2 Mpro.
 - Treat the cells with the Mpro inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
- Thermal Challenge:
 - Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
 - Aliquot the cell suspensions and heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes at temperatures ranging from 40°C to 65°C).
 - Cool the samples on ice immediately after the heat challenge.
- Protein Extraction:
 - Lyse the cells by methods such as freeze-thaw cycles or sonication.
 - Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation.
- Sample Preparation for MS:
 - Quantify the protein concentration in the soluble fractions.
 - Perform a protein digestion using an enzyme like trypsin.
 - For multiplexed analysis, label the resulting peptides from each temperature point and treatment condition with isobaric tags (e.g., TMT or iTRAQ).
 - Combine the labeled peptide samples.
- LC-MS/MS Analysis:
 - Fractionate the combined peptide sample using high-pH reversed-phase chromatography.



- Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.
- Data Analysis:
 - Use a suitable proteomics software suite to identify and quantify the relative abundance of proteins across all samples.
 - For each protein, plot the relative soluble abundance as a function of temperature to generate a "melting curve".
 - Compare the melting curves of proteins from inhibitor-treated cells to those from vehicletreated cells. A shift in the melting curve to a higher temperature indicates thermal stabilization and thus, target engagement.

Quantitative Data Summary

The following tables summarize key quantitative data from Mpro inhibitor studies utilizing mass spectrometry techniques.

Table 1: Mpro Dimerization and Inhibitor Binding Constants Determined by Native MS

Parameter	Value	Reference
Mpro Dimer Dissociation Constant (Kd)	0.14 ± 0.03 μM	[2][4][5]

Table 2: IC50 and EC50 Values of Selected Mpro Inhibitors



Inhibitor	Mpro IC50 (μM)	Antiviral EC50 (μM)	Reference
Ebselen	0.67	4.67	[13]
Baicalein	0.94	1.69	[13]
Compound 11a	-	0.53	[14]
Compound 13b	0.67	-	[13]
Nirmatrelvir Analog 1	0.04	0.72	[15]
Nirmatrelvir Analog 2	0.05	0.53	[15]

Note: The specific mass spectrometry technique used to derive all IC50 values may vary, and some values may be from complementary assays cited in the literature.

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